2-(Dimethylamino)-6-phenylpyrimidine-4-carboxylic acid
Overview
Description
2-(Dimethylamino)-6-phenylpyrimidine-4-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a dimethylamino group at the 2-position, a phenyl group at the 6-position, and a carboxylic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-6-phenylpyrimidine-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2,4,6-trichloropyrimidine with dimethylamine and phenylboronic acid under Suzuki-Miyaura coupling conditions . The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol. The resulting intermediate is then hydrolyzed to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the choice of solvents and reagents is tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-6-phenylpyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-(Dimethylamino)-6-phenylpyrimidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-6-phenylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenyl group can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)pyrimidine-4-carboxylic acid: Lacks the phenyl group, resulting in different chemical properties.
6-Phenylpyrimidine-4-carboxylic acid: Lacks the dimethylamino group, affecting its reactivity and biological activity.
2-(Dimethylamino)-4-carboxypyrimidine: Similar structure but without the phenyl group at the 6-position.
Uniqueness
2-(Dimethylamino)-6-phenylpyrimidine-4-carboxylic acid is unique due to the presence of both the dimethylamino and phenyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Biological Activity
2-(Dimethylamino)-6-phenylpyrimidine-4-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to synthesize existing research findings regarding the compound's biological activity, including its mechanisms of action, therapeutic potential, and structure-activity relationships (SARs).
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a dimethylamino group, a phenyl ring, and a carboxylic acid functional group, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound may act as an inhibitor of specific kinases and enzymes involved in cellular signaling pathways. For instance, it has shown potential as a cyclin-dependent kinase (CDK) inhibitor, which is crucial in regulating the cell cycle and has implications for cancer therapy .
Anticancer Activity
Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, some analogs have demonstrated potent inhibition against cancer cell lines such as MCF-7 and MDA-MB-231, with IC50 values ranging from 0.87 to 12.91 μM . The ability of these compounds to induce apoptosis in cancer cells further highlights their therapeutic potential.
Anti-inflammatory Effects
Research also suggests that certain pyrimidine derivatives can inhibit cyclooxygenase (COX) enzymes, which play a vital role in inflammation. In vitro assays have shown that specific compounds derived from this class exhibit IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests a promising avenue for developing new anti-inflammatory agents.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Studies involving 6-dialkylaminopyrimidine carboxamides have indicated effectiveness against Mycobacterium tuberculosis without cross-resistance to conventional antituberculosis drugs, suggesting a novel mechanism of action . This opens possibilities for further exploration in treating bacterial infections.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the pyrimidine core or substituents can significantly influence potency and selectivity against various targets. For example, variations in the dimethylamino group or phenyl substitutions have been shown to alter the inhibitory effects on CDK enzymes .
Table 1: Biological Activity Summary
Activity Type | Target | IC50 Range (µM) | Reference |
---|---|---|---|
Anticancer | MCF-7 | 0.87 - 12.91 | |
MDA-MB-231 | 1.75 - 9.46 | ||
Anti-inflammatory | COX-2 | 0.04 | |
Antimicrobial | Mycobacterium tuberculosis | Not specified |
Case Studies
- Anticancer Study : A series of pyrimidine derivatives were synthesized and tested for their anticancer activity against breast cancer cell lines. The study revealed that modifications at the C6 position significantly enhanced potency against CDK2, with some compounds achieving low nanomolar IC50 values .
- Anti-inflammatory Research : In a comparative study with standard anti-inflammatory drugs, several derivatives showed comparable or superior inhibition of COX enzymes, suggesting their potential as new therapeutic agents for inflammatory diseases .
Properties
IUPAC Name |
2-(dimethylamino)-6-phenylpyrimidine-4-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-16(2)13-14-10(8-11(15-13)12(17)18)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNOHEQJJUWMPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=CC(=N1)C(=O)O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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